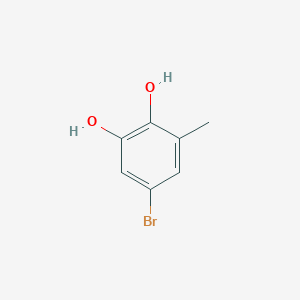

5-Bromo-3-methylbenzene-1,2-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

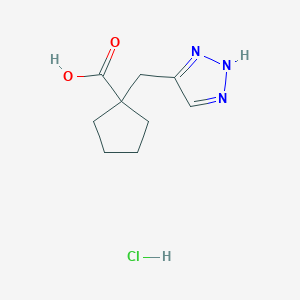

5-Bromo-3-methylbenzene-1,2-diol is a chemical compound that belongs to the catechols . These are compounds containing a 1,2-benzenediol moiety .

Synthesis Analysis

The synthesis of 5-Bromo-3-methylbenzene-1,2-diol involves electrophilic aromatic substitution . This is a two-step mechanism. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

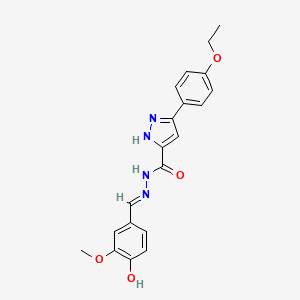

The molecular structure of 5-Bromo-3-methylbenzene-1,2-diol consists of a benzene ring with a bromine atom and a methyl group attached to it, along with two hydroxyl groups . The InChI code for this compound is1S/C7H7BrO2/c1-4-2-5 (8)3-6 (9)7 (4)10/h2-3,9-10H,1H3 . Chemical Reactions Analysis

5-Bromo-3-methylbenzene-1,2-diol can undergo electrophilic aromatic substitution . This reaction maintains the aromaticity of the benzene ring . The reaction proceeds through a two-aryne pathway, accepting two N-nucleophiles at the 1,2-positions of an arene ring .Physical And Chemical Properties Analysis

5-Bromo-3-methylbenzene-1,2-diol is a powder that is stored at room temperature . Its molecular weight is 203.04 .Safety and Hazards

The safety information for 5-Bromo-3-methylbenzene-1,2-diol indicates that it is a hazardous substance . It has the signal word ‘Warning’ and is associated with hazard statements H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mécanisme D'action

Target of Action

The primary target of 5-Bromo-3-methylbenzene-1,2-diol is the protein biphenyl-2,3-diol 1,2-dioxygenase . This protein plays a crucial role in the breakdown and utilization of certain aromatic compounds.

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

- Step 1 (Slow) : The electrophile, in this case, the bromine atom, forms a sigma-bond to the benzene ring, generating a positively charged intermediate .

- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .

This interaction results in the formation of a new bond between the compound and its target, altering the target’s function.

Biochemical Pathways

It is known that the compound’s interaction with biphenyl-2,3-diol 1,2-dioxygenase can influence the metabolism of aromatic compounds .

Result of Action

The molecular and cellular effects of 5-Bromo-3-methylbenzene-1,2-diol’s action depend on its interaction with biphenyl-2,3-diol 1,2-dioxygenase. By influencing the function of this protein, the compound can alter the metabolism of certain aromatic compounds within the cell .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 5-Bromo-3-methylbenzene-1,2-diol. For instance, the compound is a solid at room temperature , which could affect its solubility and hence its bioavailability.

Propriétés

IUPAC Name |

5-bromo-3-methylbenzene-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c1-4-2-5(8)3-6(9)7(4)10/h2-3,9-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXFBDBDSYXFEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-methylbenzene-1,2-diol | |

CAS RN |

1779857-21-4 |

Source

|

| Record name | 5-bromo-3-methylbenzene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

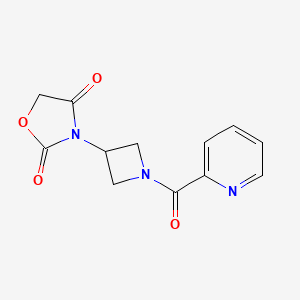

![N-(4-acetamidophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2909263.png)

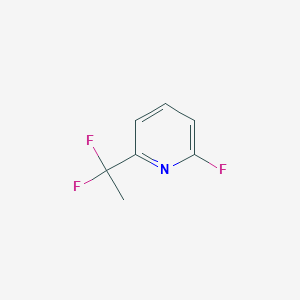

![[3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2909268.png)

![3-[3-(Methylamino)azetidin-1-yl]pyrazine-2-carbonitrile dihydrochloride](/img/structure/B2909273.png)

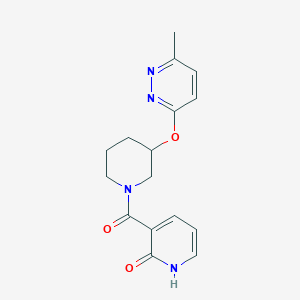

![2-(4-fluorophenyl)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2909276.png)

![2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2909281.png)

![1'-Benzyl-2-(furan-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2909285.png)